molecular formula C16H14F3NO2 B8126398 N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide

N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide

Cat. No.: B8126398
M. Wt: 309.28 g/mol
InChI Key: MVMDCZIURPTJEC-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide (CAS 2005471-25-8) is a high-purity, fluorinated synthetic compound offered for research and development purposes. This benzamide derivative, with the molecular formula C 16 H 14 F 3 NO 2 and a molecular weight of 309.28 g/mol, belongs to the class of Weinreb amides, which are invaluable synthetic intermediates in organic and medicinal chemistry . The structure of this compound integrates two pharmacologically significant features: a benzamide core and a trifluoromethyl group. Benzamide pharmacophores are extensively studied and have been reported to exhibit a wide range of bioactivities, including inhibitory effects on enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA I and II), making them privileged structures in novel drug design . The incorporation of the trifluoromethyl group is a strategic modification in medicinal chemistry; fluorine's high electronegativity and small atomic radius can enhance a compound's metabolic stability, cell membrane permeability, and overall bioavailability, which is particularly valuable in the development of central nervous system agents, anticancer drugs, and antiviral medications . As a Weinreb amide, this compound is primarily used as a versatile building block for the synthesis of ketones and other carbonyl derivatives upon reaction with organometallic reagents such as Grignard or organolithium compounds . This reactivity provides researchers with a powerful tool for constructing complex molecular architectures. Given its structural features, this chemical is of significant interest for developing novel bioactive molecules and probing biological mechanisms. It is strictly intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-20(22-2)15(21)12-8-9-13(11-6-4-3-5-7-11)14(10-12)16(17,18)19/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMDCZIURPTJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazine-Based Coupling Agents

The most widely used method involves activating 4-phenyl-3-(trifluoromethyl)benzoic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of N-methylmorpholine (NMM). This forms an intermediate triazine ester, which reacts with N,O-dimethylhydroxylamine hydrochloride to yield the Weinreb amide.

Procedure :

  • Dissolve 4-phenyl-3-(trifluoromethyl)benzoic acid (1.0 equiv) in THF.

  • Add CDMT (1.1 equiv) and NMM (1.2 equiv) at 0°C.

  • Stir for 2 hours, then add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

  • React at room temperature for 12 hours.

  • Purify via flash chromatography (ethyl acetate/hexane).

Yield : 80–85%.

DMT-MM Mediated Coupling

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables efficient coupling in polar solvents like methanol or acetonitrile.

Conditions :

  • Solvent: Methanol

  • Base: None required

  • Temperature: 25°C

  • Time: 6–8 hours

  • Yield: 88–92%

Advantages : Avoids toxic solvents; suitable for acid-sensitive substrates.

Acid Chloride Derivatization

Thionyl Chloride Activation

4-Phenyl-3-(trifluoromethyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with N,O-dimethylhydroxylamine.

Steps :

  • Reflux the carboxylic acid in SOCl₂ (3.0 equiv) for 3 hours.

  • Remove excess SOCl₂ under vacuum.

  • Add N,O-dimethylhydroxylamine (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane.

  • Stir at 0°C for 1 hour, then warm to room temperature.

  • Extract with NaHCO₃ and purify by recrystallization.

Yield : 75–80%.

Oxalyl Chloride Method

Oxalyl chloride (1.2 equiv) in DMF-catalyzed conditions provides milder activation:

  • Solvent: Dichloromethane

  • Temperature: 0°C → 25°C

  • Yield: 82%

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids can be coupled with preformed Weinreb amide intermediates. For example, 3-(trifluoromethyl)phenylboronic acid reacts with iodobenzene derivatives under palladium catalysis.

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/ethanol (3:1)

  • Temperature: 90°C

  • Yield: 70–75%

Comparative Analysis of Methods

MethodReagents/ConditionsSolventTemperatureYieldScalability
CDMT CouplingCDMT, NMM, N,O-dimethylhydroxylamineTHF0°C → 25°C80–85%High
DMT-MM CouplingDMT-MM, N,O-dimethylhydroxylamineMethanol25°C88–92%Moderate
Acid ChlorideSOCl₂ or oxalyl chloride, triethylamineDCM0°C → 25°C75–82%High
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidToluene90°C70–75%Low

Critical Considerations

Purification Challenges

  • Chromatography : Required for CDMT and DMT-MM methods due to byproducts.

  • Recrystallization : Effective for acid chloride-derived amides using ethyl acetate/hexane.

Functional Group Tolerance

  • Trifluoromethyl Group : Stable under all conditions except strong bases.

  • Phenyl Substituent : Resists oxidation in Pd-catalyzed reactions.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent (WO2013127764A1) describes a scalable process using:

  • Reactors : Tubular flow system for acid chloride formation.

  • Residence Time : 30 minutes at 50°C.

  • Yield : 90% with >99% purity.

Solvent Recycling

THF and methanol are recoverable via distillation, reducing costs by 40%.

Emerging Methodologies

Mechanochemical Synthesis

Ball milling 4-phenyl-3-(trifluoromethyl)benzoic acid with DMT-MM and N,O-dimethylhydroxylamine achieves 85% yield in 2 hours.

Photoredox Catalysis

Visible-light-mediated coupling using Ru(bpy)₃Cl₂ reduces reaction time to 1 hour (yield: 78%) .

Chemical Reactions Analysis

Types of Reactions: N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical resistance and stability .

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Name Key Substituents Molecular Weight Stability Notes References
N-Methoxy-3,N-dimethyl-4-trifluoromethyl-benzamide 3-CF₃, 4-CH₃, N-OCH₃/N-CH₃ 247.21 g/mol Labile under acidic conditions
5-Chloro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide 2-OH, 5-Cl, 4-CF₃ 329.72 g/mol Enhanced H-bonding capacity
N-(3-Methoxy-4-methylphenyl)-4-(trifluoromethyl)benzamide 4-CF₃, 3-OCH₃, 4-CH₃ 323.29 g/mol Stable in polar solvents
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 4-CF₃, benzothiazole core, 6-OCH₂CH₃ 366.36 g/mol Photostable; agrochemical use

Key Observations :

  • N-substituents : The N-methoxy-N-methyl group distinguishes it from simpler N-methyl or N-phenyl analogs (e.g., ), likely altering metabolic pathways and solubility.

Biological Activity

N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. Its structure can be represented as follows:

N methoxy N methyl 4 phenyl 3 trifluoromethyl benzamide\text{N methoxy N methyl 4 phenyl 3 trifluoromethyl benzamide}

This configuration is crucial for its interaction with biological targets, particularly in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity and selectivity of the compound, leading to more potent biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various kinases, which are critical in cancer cell proliferation.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and anxiety disorders.

In Vitro Studies

Recent studies have demonstrated the in vitro anticancer activity of derivatives based on the benzamide structure. For instance, a study highlighted the synthesis and evaluation of new 4-methylbenzamide derivatives that retained the trifluoromethyl group. These derivatives exhibited significant inhibitory effects on cell proliferation, with IC50 values indicating their potency against specific cancer cell lines .

In Vivo Studies

In vivo assessments have shown that compounds with similar structures can lead to decreased motor activity in animal models at certain dosages, suggesting potential neurotoxic effects at high concentrations . However, these findings also indicate a no-observed-adverse-effect level (NOAEL) that can guide safe dosage recommendations.

Comparison with Related Compounds

The presence of the trifluoromethyl group distinguishes this compound from its analogs. A comparative analysis reveals:

Compound NameKey FeaturesBiological Activity
N-methoxy-N-methylbenzamideLacks trifluoromethyl groupLower potency in enzyme inhibition
N-methoxy-N-methyl-4-phenylbenzamideSimilar structure without trifluoromethyl groupReduced binding affinity
N-methoxy-N-methyl-3-(trifluoromethyl)benzamideTrifluoromethyl in a different positionAltered pharmacokinetics

The unique properties imparted by the trifluoromethyl group contribute to increased lipophilicity and metabolic stability, enhancing the compound's performance in various applications.

Case Studies

  • Anticancer Activity : A study focused on the design of new inhibitors based on the Bcr-Abl kinase showed that modifications to the benzamide structure led to enhanced activity against cancer cells. The incorporation of a trifluoromethyl substituent was critical for improving hydrophobic interactions and binding efficacy .
  • Neurotoxicity Assessment : Research evaluating the neurotoxic effects of similar benzamide compounds indicated that while some derivatives exhibited reduced toxicity profiles, caution is warranted when considering dosage levels for therapeutic use .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of N-methoxy-N-methyl-4-phenyl-3-(trifluoromethyl)benzamide?

  • Methodological Answer :

  • Reaction Conditions : Maintain precise temperature control (e.g., 0°C during acyl chloride addition) to minimize side reactions like hydrolysis . Use inert atmospheres (argon) to prevent moisture-sensitive reagents (e.g., p-trifluoromethyl benzoyl chloride) from degrading .
  • Catalyst and Solvent : Dichloromethane (DCM) is optimal for amidation due to its polarity and low reactivity. Sodium carbonate or potassium carbonate acts as a base to neutralize HCl byproducts .
  • Purification : Vacuum filtration and rotary evaporation are critical for isolating the product. Washing with diethyl ether and water removes unreacted starting materials . Yield improvements (up to 89%) are achievable by optimizing stoichiometry (1:1 molar ratio of amine to acyl chloride) and avoiding prolonged storage of intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy (-OCH3_3), trifluoromethyl (-CF3_3), and benzamide groups. For example, the trifluoromethyl group shows a distinct 19^19F NMR signal at ~-60 ppm .
  • FTIR : Key peaks include C=O stretching (~1650 cm1^{-1}) for the amide bond and C-F stretching (~1150 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. For similar benzamides, HRMS data aligns with theoretical values within 2 ppm error .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Hazard Analysis : Conduct a risk assessment per guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011). Evaluate hazards of intermediates (e.g., mutagenicity of anomeric amides) .
  • Ventilation and PPE : Use fume hoods for reactions involving volatile reagents (e.g., dichloromethane). Wear nitrile gloves, lab coats, and safety goggles .
  • Storage : Store thermally unstable intermediates at -20°C and avoid light exposure to prevent decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound?

  • Methodological Answer :

  • Trifluoromethyl Group : The -CF3_3 group at the para position enhances metabolic stability and lipophilicity, improving membrane permeability in drug discovery . Comparative studies show ortho-substituted analogs exhibit reduced activity due to steric hindrance .
  • Methoxy Group : N-Methoxy substitution can alter pharmacokinetics. For example, replacing methoxy with ethoxy in similar benzamides decreased receptor binding affinity by 30% .
  • Experimental Design : Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity changes. Validate with in vitro assays (e.g., IC50_{50} measurements in cancer cell lines) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., cell line selection, incubation time). For instance, conflicting mutagenicity data (Ames II testing) may arise from differences in S9 metabolic activation .
  • Data Reproduibility : Replicate studies under controlled conditions. A 2023 study found that batch-to-batch purity variations (>95% vs. 90%) significantly impacted IC50_{50} values in kinase inhibition assays .
  • Computational Modeling : Use molecular docking to identify binding site discrepancies. For example, trifluoromethyl orientation in the ATP-binding pocket of kinases affects inhibitory potency .

Q. What mechanistic insights explain interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Binding Studies : Surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) quantify binding kinetics. For example, Kd_d values for benzamide-protein interactions range from 10 nM to 1 µM .
  • Metabolic Pathways : LC-MS/MS identifies metabolites. The N-methoxy group in related compounds undergoes O-demethylation via CYP450 enzymes, altering bioavailability .
  • Crystallography : X-ray structures of target proteins (e.g., PARP-1) reveal hydrogen bonding between the amide carbonyl and active-site residues .

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